![molecular formula C12H18N2O B1529368 1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol CAS No. 1340306-85-5](/img/structure/B1529368.png)
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol
Vue d'ensemble
Description
“1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol”, also known as “1-(2-aminomethylbenzyl) pyrrolidin-3-ol”, is a chemical compound. It has a molecular formula of C12H18N2O and a molecular weight of 206.28 . The compound belongs to the class of pyrrolidines , which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” is characterized by a pyrrolidine ring, a common feature in many biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique
Exposure and Dietary Intake
Research has consistently shown that humans are exposed to carcinogenic HAAs through the consumption of cooked meats. Studies tracking the presence of HAAs in urine and feces of individuals consuming ordinary diets indicate that these compounds are a common part of human exposure, emphasizing the relevance of dietary habits in HAA intake and potential health risks (Nagao et al., 1996); (Ushiyama et al., 1991).
Metabolism and Biological Effects
The metabolism of HAAs involves their activation and detoxification by various enzymes, leading to the formation of DNA adducts that could contribute to carcinogenesis. The metabolism and disposition of similar compounds have been extensively studied, revealing complex pathways involving oxidation, conjugation, and the formation of metabolites that may influence the toxicological outcomes of exposure (Christopher et al., 2010).
Health Implications
The research on HAAs has significant health implications, particularly in relation to their role in carcinogenesis. For instance, PhIP, a well-studied HAA, has been linked to the development of cancer in various organs in animal models, and its DNA adducts have been detected in human tissues, suggesting a potential risk factor for cancer in humans (Turteltaub et al., 1999).
Orientations Futures
The future directions for the study and application of “1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol” and similar pyrrolidine compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by further exploring the pharmacophore space and investigating the influence of steric factors on biological activity .
Propriétés
IUPAC Name |
1-[[2-(aminomethyl)phenyl]methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYBAOXAMOFDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)
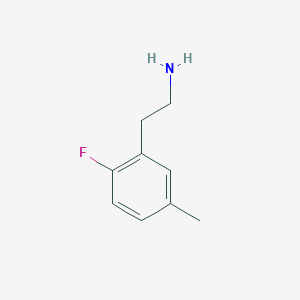
![3-[(2-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B1529291.png)
![2-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzoic acid](/img/structure/B1529292.png)
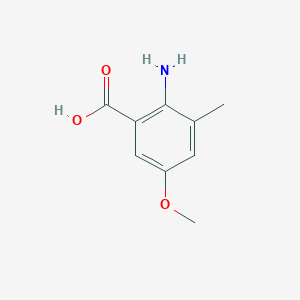


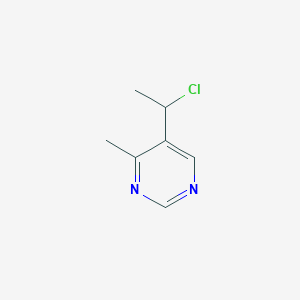
![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)
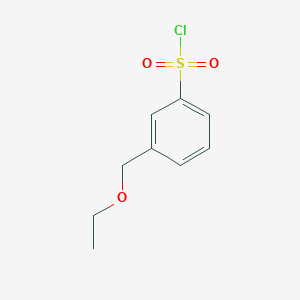
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)
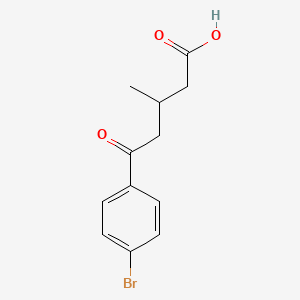
![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)
